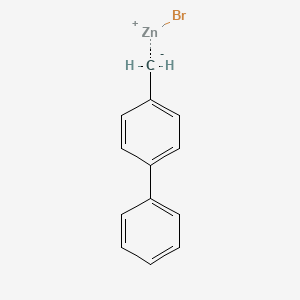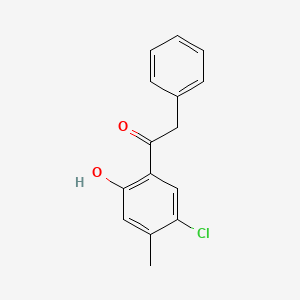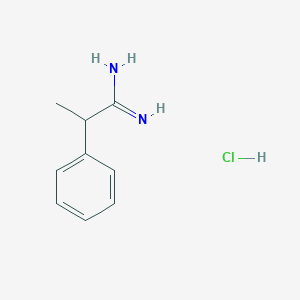
2-Phenylpropanimidamide hydrochloride
Vue d'ensemble
Description
2-Phenylpropanimidamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 184.0767261 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatography and Analytical Techniques :
- Casselman & Bannard (1970) explored the use of gas-liquid chromatography for analyzing Parpanit (Caramiphen hydrochloride, an analogue of 2-Phenylpropanimidamide hydrochloride) and its analogues, focusing on purity assessment and quantitative analysis (Casselman & Bannard, 1970).
Chemical Synthesis and Catalysis :
- Mohana & Prasad (2008) studied the kinetics of oxidation of Phenylpropanolamine hydrochloride, another analogue, focusing on the mechanisms and stoichiometry of the reaction (Mohana & Prasad, 2008).
Drug Development and Antidote Synthesis :
- Research by Bannard, Parkkari, & Coleman (1962) focused on the synthesis of various hydrochlorides, including analogues of 2-Phenylpropanimidamide, for potential use as antidotes for anticholinesterase poisoning (Bannard, Parkkari, & Coleman, 1962).
Pharmaceutical Applications and Drug Delivery Systems :
- Şenol & Akyol (2018) synthesized hydrogels for drug delivery, using photo-initiators and hydroxyapatite to modify hydrogels for controlled release of drugs, including donepezil hydrochloride (Şenol & Akyol, 2018).
Neurobiology :
- Sanna, Jirikowski, Lewandowski, & Bloom (1992) used 4',6-Diamidino-2-phenylindole hydrochloride (DAPI), related to this compound, in neurobiology for staining and identification of cell division in the nervous system (Sanna et al., 1992).
Immunosuppressive Research :
- Kiuchi et al. (2000) synthesized a series of compounds including 2-aminopropane-1,3-diols hydrochlorides for evaluating their immunosuppressive activities (Kiuchi et al., 2000).
Solute Release Mechanisms in Hydrophilic Polymers :
- Korsmeyer et al. (1983) studied the release mechanisms of solutes, including phenylpropanolamine hydrochloride, from porous hydrophilic polymers (Korsmeyer et al., 1983).
Antioxidant and Membrane Stabilizing Properties :
- Malakyan et al. (2010) investigated the antioxidant and membrane stabilizing properties of hydrochlorides similar to this compound in vitro (Malakyan et al., 2010).
Uterine Relaxant Activity :
- Viswanathan & Chaudhari (2006) synthesized and evaluated compounds for their uterine relaxant activity, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides (Viswanathan & Chaudhari, 2006).
Propriétés
IUPAC Name |
2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZYLXTBENKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


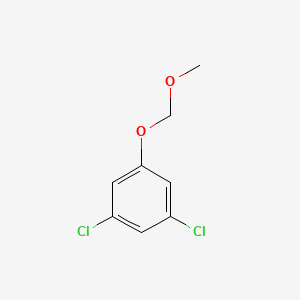


![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
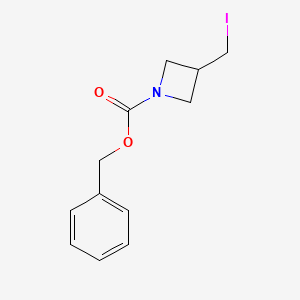
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
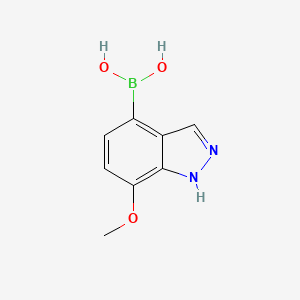
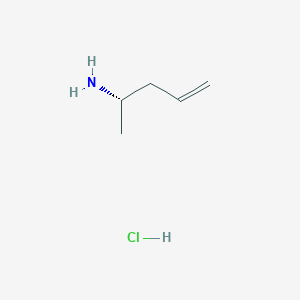
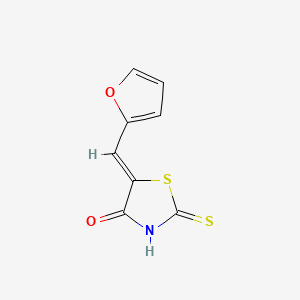
![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)
